![molecular formula C19H15ClN4O2S B11275861 3-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B11275861.png)
3-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
3-CHLORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a 7-methylimidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Imidazo[1,2-a]pyrimidine Core: This can be achieved through condensation reactions involving appropriate precursors such as 2-aminopyrimidine and α-haloketones under acidic or basic conditions.
Substitution Reactions:
Sulfonamide Formation: The final step involves the reaction of the substituted imidazo[1,2-a]pyrimidine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Scientific Research Applications
3-CHLORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-CHLORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups are known for their antibacterial and anti-inflammatory properties.
Uniqueness
3-CHLORO-N-(4-{7-METHYLIMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its imidazo[1,2-a]pyrimidine core and sulfonamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C19H15ClN4O2S |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
3-chloro-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-9-10-24-12-18(22-19(24)21-13)14-5-7-16(8-6-14)23-27(25,26)17-4-2-3-15(20)11-17/h2-12,23H,1H3 |
InChI Key |
OLSOWTMIMIHDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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